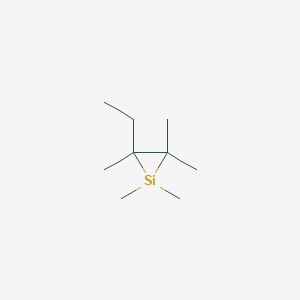

2-Ethyl-1,1,2,3,3-pentamethylsilirane

Description

Historical Context and Early Developments in Silacyclopropane (B577268) Chemistry

The journey into the world of silacyclopropanes began in earnest in 1975 with the first synthesis of a simple silacyclopropane. princeton.edu Early research primarily focused on the synthesis of un-, mono-, and di-substituted siliranes. princeton.edu These initial forays laid the groundwork for understanding the fundamental properties and reactivity of these strained silicon rings. A significant breakthrough in the synthetic accessibility of siliranes was the development of metal-mediated silylene transfer reactions, which allowed for the stereospecific construction of these molecules from alkenes. illinois.edu These early methods, including the reductive coupling of 1,3-dihalides, were crucial in providing a platform for more complex investigations. illinois.edu

Overview of Strain and Reactivity in Three-Membered Silicon Heterocycles

The defining characteristic of siliranes is their significant ring strain, a consequence of the acute bond angles within the three-membered ring. This strain energy, which is the internal energy stored within the molecule due to its stressed structure, is substantially higher than that of their all-carbon analogues, cyclopropanes. wikipedia.orgwikipedia.org For instance, the strain energy of the parent silirane is approximately 167 kJ mol⁻¹, and this value increases with substitution on the ring. acs.org This high degree of strain makes the silicon-carbon bonds in the ring susceptible to cleavage, leading to a rich and diverse reaction chemistry. Siliranes can undergo a variety of ring-opening reactions, including insertions with carbonyl compounds and reactions with nucleophiles, making them versatile synthetic intermediates. princeton.edunih.gov The reactivity of these compounds is often harnessed for stereoselective and stereospecific transformations in organic synthesis. scispace.com

Rationale for Investigating Highly Substituted Siliranes, with Emphasis on 2-Ethyl-1,1,2,3,3-pentamethylsilirane

The investigation into highly substituted siliranes, such as this compound, is driven by the desire to fine-tune the reactivity and stability of the silirane ring. The steric and electronic effects of substituents can significantly influence the course of chemical reactions. researchgate.net Increased substitution can enhance the thermal stability of the silirane, yet also introduce subtle electronic effects that can be exploited for selective transformations. For a compound like this compound, the presence of seven alkyl groups is expected to create a sterically crowded environment around the three-membered ring. This steric hindrance can direct the approach of reagents, leading to high regioselectivity in ring-opening reactions. Furthermore, the electron-donating nature of the alkyl groups can influence the electronic properties of the silicon atom and the adjacent carbon atoms.

Hypothetical Physicochemical Data for this compound

| Property | Hypothetical Value |

| Molecular Formula | C10H22Si |

| Molecular Weight | 170.37 g/mol |

| Boiling Point | Estimated 180-190 °C |

| Density | Estimated 0.85 g/cm³ |

| ¹H NMR (CDCl₃, ppm) | δ 0.1-0.3 (m, Si-CH-C), 0.8-1.2 (m, CH₃, CH₂CH₃), 1.2-1.5 (m, CH₂CH₃) |

| ²⁹Si NMR (CDCl₃, ppm) | δ -50 to -70 |

Note: The data in this table is hypothetical and for illustrative purposes, based on trends observed for other highly substituted silanes, due to the lack of published experimental data for this compound.

Current Research Frontiers in Organosilicon Chemistry Relevant to Siliranes

Contemporary organosilicon chemistry continues to be a vibrant area of research, with several frontiers directly relevant to the study of siliranes. nih.gov Recent advancements include the development of novel catalytic systems for the synthesis of organosilicon compounds, often employing more sustainable and efficient radical pathways. ccspublishing.org.cn The application of organosilicon compounds as synthetic intermediates in diverse chemical processes remains a major focus. bohrium.com Furthermore, there is a growing interest in exploring the multifaceted roles of silicon compounds not just as reactants, but also as catalysts in various chemical transformations. researchgate.net For siliranes, future research will likely focus on the development of new, highly selective ring-opening reactions, the synthesis of novel and complex substituted analogues, and their application in the stereoselective synthesis of complex organic molecules. nih.gov The potential for siliranes to serve as precursors to other reactive silicon species, such as silylenes, also remains an active area of investigation.

Structure

2D Structure

3D Structure

Properties

CAS No. |

61753-22-8 |

|---|---|

Molecular Formula |

C9H20Si |

Molecular Weight |

156.34 g/mol |

IUPAC Name |

2-ethyl-1,1,2,3,3-pentamethylsilirane |

InChI |

InChI=1S/C9H20Si/c1-7-9(4)8(2,3)10(9,5)6/h7H2,1-6H3 |

InChI Key |

ULTGFKHPMCQLFM-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(C([Si]1(C)C)(C)C)C |

Origin of Product |

United States |

Reactivity Profiles and Mechanistic Investigations of 2 Ethyl 1,1,2,3,3 Pentamethylsilirane

Ring-Opening Reactions of Siliranes

The high degree of ring strain in siliranes is the primary driving force for their ring-opening reactions. These transformations can be initiated by thermal energy, catalyzed by transition metals or Lewis acids/bases, or induced by nucleophilic attack and electrophilic activation.

Thermal Ring-Opening Processes

Thermal activation of siliranes can lead to the homolytic cleavage of a silicon-carbon bond, generating a 1,3-diradical intermediate. This diradical can then undergo various subsequent reactions, including isomerization or trapping by other reagents. For instance, the thermal decomposition of certain siliranes can lead to the formation of silylenes (R₂Si:) and alkenes. The specific outcome of thermal ring-opening is highly dependent on the substitution pattern of the silirane and the reaction conditions. In the context of unsymmetrically substituted siliranes, the cleavage may preferentially occur at the more substituted, and thus weaker, silicon-carbon bond.

Catalyzed Ring-Opening Reactions

Catalysts can significantly lower the activation energy for the ring-opening of siliranes, allowing these reactions to proceed under milder conditions and often with greater control over selectivity.

Transition metals, particularly copper and palladium complexes, are effective catalysts for the ring-opening of siliranes. acs.orgscispace.com These reactions often proceed via an oxidative addition of the transition metal into a silicon-carbon bond of the silirane ring, forming a metallacyclobutane intermediate. scispace.com This intermediate can then undergo further reactions, such as reductive elimination or insertion of other molecules.

Copper-Catalyzed Reactions: Copper salts, such as copper(I) iodide (CuI) and copper(II) bromide (CuBr₂), have been shown to catalyze the ring-opening and subsequent insertion reactions of siliranes with carbonyl compounds. acs.orgacs.org These reactions are stereospecific, proceeding with retention of the silacyclopropane (B577268) configuration. scispace.com For unsymmetrical siliranes, the insertion typically occurs into the more substituted carbon-silicon bond with high regioselectivity. scispace.comacs.org A proposed mechanism involves the transmetalation of silicon to copper, forming an organocopper intermediate that then reacts with the carbonyl compound. scispace.comacs.org

Palladium-Catalyzed Reactions: Palladium complexes, such as PdCl₂(PPh₃)₂, catalyze different carbon-carbon bond-forming reactions of siliranes, particularly with alkynes. scispace.com The reaction of a substituted silacyclopropane with an alkyne in the presence of a palladium catalyst can lead to the formation of siloles or silacyclopropenes, depending on the alkyne used. scispace.com The mechanism is believed to involve the oxidative addition of a Pd(0) complex into the C-Si bond to form a palladacyclobutane intermediate. scispace.com

The choice of transition metal catalyst can thus direct the reaction pathway towards different products, highlighting the versatility of this approach in synthetic chemistry.

| Catalyst | Reactant | Product Type | Reference |

| CuI | Formamide | Oxasilacyclopentane | scispace.comacs.org |

| CuBr₂ | α,β-Unsaturated Aldehyde | Oxasilacyclopentane | acs.org |

| PdCl₂(PPh₃)₂ | Phenylacetylene | Silole and Insertion Product | scispace.com |

| PdCl₂(PPh₃)₂ | Internal Alkyne | Silacyclopropene | scispace.com |

Lewis acids can activate the silirane ring towards nucleophilic attack by coordinating to one of the carbon atoms or, more likely, by interacting with a substituent on the ring that can in turn influence the ring's electronics. This polarization of the Si-C bonds facilitates their cleavage. For example, Lewis acids like zinc bromide (ZnBr₂) have been used in conjunction with copper salts to catalyze insertion reactions of carbonyl compounds into silirane rings, although they can also act as the primary catalyst. acs.orgscispace.com In the case of ZnBr₂, it is proposed that the Lewis acid activates the carbonyl compound, while the bromide may coordinate to the silicon atom, enhancing the nucleophilicity of the strained ring. scispace.com

Lewis bases can also promote the ring-opening of siliranes. A Lewis basic site on a reactant, such as the nitrogen atom of a formamide, can coordinate to the electrophilic silicon atom of the silirane. This coordination enhances the nucleophilicity of the silacyclopropane and can activate a functional group on the reactant for internal nucleophilic attack, leading to ring-opening and insertion. scispace.com

Nucleophilic Attack and Electrophilic Activation of the Silirane Ring

The silicon atom in a silirane is an electrophilic center and can be attacked by nucleophiles. This attack can lead to the cleavage of a silicon-carbon bond and the formation of a ring-opened product. The regioselectivity of the nucleophilic attack on an unsymmetrically substituted silirane is influenced by both steric and electronic factors. Generally, nucleophilic attack is favored at the less sterically hindered carbon atom.

Electrophilic activation of the silirane ring is a key feature of many of the catalyzed reactions discussed above. The interaction of a Lewis acid or a transition metal with the silirane ring system polarizes the Si-C bonds, making the carbon atoms more susceptible to nucleophilic attack or the silicon atom more susceptible to coordination. This activation lowers the energy barrier for ring-opening and allows for a wider range of transformations under milder conditions.

Insertion Reactions into the Silicon-Carbon Bonds

One of the most synthetically useful transformations of siliranes is the insertion of unsaturated molecules, such as carbonyl compounds and alkynes, into one of the silicon-carbon bonds. These reactions lead to the formation of five-membered heterocyclic rings.

The insertion of carbonyl compounds, particularly formamides and α,β-unsaturated aldehydes, into the Si-C bond of siliranes is effectively catalyzed by copper salts. scispace.comacs.org These reactions are characterized by their high stereospecificity and regioselectivity. For instance, the reaction proceeds with retention of the silacyclopropane's configuration, and for unsymmetrically substituted siliranes, the insertion occurs at the more substituted Si-C bond. scispace.comacs.org

The table below summarizes the regioselectivity of copper-catalyzed insertion reactions into an unsymmetrical silacyclopropane.

| Catalyst | Reactant | Regioselectivity (Insertion into more substituted C-Si bond) | Reference |

| CuI | Formamide | >99:1 | scispace.com |

| ZnBr₂ | Alkyl Aldehyde | High | scispace.com |

Palladium catalysts mediate the insertion of alkynes into the Si-C bonds of siliranes. scispace.com The nature of the alkyne determines the outcome of the reaction. Terminal alkynes can yield both insertion products and silylene-transfer products (siloles), while internal alkynes tend to form silacyclopropenes. scispace.com The mechanism is thought to proceed through a palladacyclobutane intermediate, which can then undergo stereospecific alkyne insertion. scispace.com

These insertion reactions provide a powerful tool for the construction of complex cyclic systems from readily available siliranes, demonstrating their potential as versatile building blocks in organic synthesis.

Reactivity and Mechanistic Insights of 2-Ethyl-1,1,2,3,3-pentamethylsilirane Remain Largely Unexplored in Publicly Available Scientific Literature

Detailed research findings on the reactivity profiles and mechanistic investigations of the specific chemical compound This compound are not extensively available in the public scientific domain. While the broader class of siliranes, three-membered rings containing one silicon atom, is known for its unique reactivity driven by significant ring strain, specific studies outlining the behavior of this particular substituted silirane in various insertion and extrusion reactions are scarce.

Siliranes, in general, are recognized as valuable precursors for the generation of highly reactive silylene species through thermal or photochemical extrusion. These silylenes can then participate in a wide array of chemical transformations. Additionally, the strained silicon-carbon bonds within the silirane ring are susceptible to insertion reactions with a variety of unsaturated molecules. However, the influence of the specific substitution pattern of an ethyl group at the 2-position and methyl groups at the 1, 2, and 3-positions on the regioselectivity, stereoselectivity, and underlying reaction mechanisms remains a specialized area of study with limited published data.

General principles of silirane chemistry suggest potential reactivity pathways, but without specific experimental or computational studies on this compound, any detailed discussion would be speculative. For instance, the insertion of carbonyl compounds into the silicon-carbon bonds of siliranes is a known reaction, but how the electronic and steric effects of the ethyl and pentamethyl substituents would direct the regiochemical and stereochemical outcome is not documented. Similarly, while radical-based mechanisms have been observed in some organosilane reactions, their specific role in the insertion reactions of this compound is not detailed in available literature.

Further investigation into the following areas would be necessary to provide a comprehensive understanding of the chemical behavior of this compound:

Silylene Extrusion and Transfer Reactions:The conditions under which this compound undergoes silylene extrusion and the nature of the extruded silylene are yet to be determined, as are its subsequent transfer reactions.

Thermally Induced Silylene Transfer

The thermal decomposition of siliranes represents a primary method for the generation of transient silylenes. In the case of this compound, heating leads to the extrusion of the corresponding silylene, ethyl(methyl)silylene, and the formation of an alkene. This process is driven by the release of ring strain inherent to the silacyclopropane structure.

The mechanism of this thermally induced silylene extrusion is generally believed to proceed through a concerted, albeit asynchronous, cleavage of the two silicon-carbon bonds. Computational studies on related silane (B1218182) decompositions suggest that at elevated temperatures, homolytic dissociation pathways become significant. The rate of silylene extrusion is influenced by the nature of the substituents on both the silicon and carbon atoms of the silirane ring. For instance, bulkier substituents on the silicon atom can facilitate the extrusion process. Conversely, the substitution pattern on the ring carbons also plays a role in the stability of the resulting alkene and the transition state energy of the reaction.

Trapping experiments are commonly employed to confirm the generation of the transient silylene. In the presence of a suitable trapping agent, such as an alcohol or a hydrosilane, the extruded silylene will readily insert into an O-H or Si-H bond, respectively, providing definitive evidence of its formation.

Catalytic Silylene Transfer (e.g., Silver, Palladium)

While thermal methods are effective, they often require high temperatures, which can limit their applicability with sensitive substrates. Catalytic methods for silylene transfer from siliranes offer a milder alternative.

Silver-Catalyzed Silylene Transfer: Silver salts, particularly silver triflate (AgOTf), have been shown to be effective catalysts for the transfer of silylenes from silacyclopropanes to a variety of unsaturated substrates, including alkenes and carbonyl compounds. figshare.comnih.gov This method allows for the formation of new silacyclopropanes under significantly milder conditions than thermolysis. researchgate.net The reaction with alkenes proceeds stereospecifically, indicating a concerted mechanism. researchgate.net

The proposed mechanism involves the coordination of the silver catalyst to the silirane, which weakens the silicon-carbon bonds and facilitates the reversible release of a silylene or a silylenoid species. figshare.com This intermediate is then trapped by the alkene to form the new silacyclopropane. Kinetic studies have shown that the reaction is first order in the silacyclopropane, similar to the thermal reaction. figshare.com

Below is a table summarizing the silver-catalyzed silylene transfer to various alkenes, showcasing the scope of this methodology.

| Alkene Substrate | Catalyst (mol%) | Product Yield (%) | Reference |

| 1-Octene | AgOTf (5-10) | 85-95 | figshare.com |

| Styrene | AgOTf (5-10) | 90-99 | figshare.com |

| Cyclohexene | AgOTf (5-10) | 80-90 | figshare.com |

| Methyl Acrylate | AgOTf (5-10) | 61-75 | figshare.com |

Palladium-Catalyzed Reactions: Palladium complexes are also known to catalyze the ring-opening of siliranes. researchgate.netnyu.edu However, in contrast to silver catalysts which often promote silylene transfer, palladium catalysts typically mediate reactions with electron-deficient alkynes to yield various silacycles, such as siloles. researchgate.netnyu.edu The mechanism is believed to involve the oxidative addition of the Pd(0) catalyst to the Si-C bond of the silirane, forming a palladasilacyclobutane intermediate. researchgate.net Subsequent steps in the catalytic cycle are dependent on the nature of the alkyne and can lead to different cyclic silicon-containing products. researchgate.net While not a direct silylene transfer in the same vein as the silver-catalyzed reactions, these transformations highlight the utility of palladium catalysts in activating the strained silirane ring for the construction of more complex organosilicon compounds.

Silylene Generation from Siliranes

As precursors to silylenes, siliranes like this compound are central to the study of these reactive silicon intermediates. The generation of silylenes can be initiated through thermal, photochemical, or catalytic means.

Thermal Generation: As detailed in section 3.3.1, heating the silirane leads to the extrusion of the corresponding silylene. The temperature required for this process depends on the substitution pattern of the silirane ring.

Photochemical Generation: Irradiation of siliranes with UV light can also induce the cleavage of the Si-C bonds and the release of a silylene. This photochemical extrusion is another mild method for generating silylenes at low temperatures, allowing for their study in matrices or in the presence of thermally sensitive trapping agents.

Catalytic Generation: As discussed in section 3.3.2, transition metal catalysts, most notably silver complexes, can facilitate the release of silylenes from siliranes under mild conditions. researchgate.netuchicago.edu This catalytic approach is particularly valuable for synthetic applications where high temperatures are undesirable. Ruthenium complexes have also been implicated in silylene extrusion from organosilanes through a double geminal Si-H bond activation mechanism, showcasing another avenue for catalytic silylene generation. nih.gov

The choice of method for silylene generation from a silirane depends on the desired application, the stability of the substrates and products, and the specific reactivity of the silylene to be generated.

Radical Reactions Involving Siliranes

The involvement of radical species in the chemistry of siliranes is less explored than their silylene-transfer reactions. However, the strained Si-C bonds in the silirane ring are susceptible to homolytic cleavage, suggesting that radical-mediated pathways are plausible.

A radical chain mechanism for the ring-opening of siliranes can be envisaged, likely involving the following steps:

Initiation: A radical initiator abstracts an atom from a suitable donor to generate a reactive radical, or is generated by thermal or photochemical means.

Propagation: The generated radical attacks one of the carbon atoms of the silirane ring, leading to the homolytic cleavage of a Si-C bond and the formation of a β-silyl radical intermediate. This intermediate can then undergo further reactions, such as fragmentation or reaction with other molecules, to propagate the radical chain.

Termination: The radical chain is terminated by the combination of two radical species.

Theoretical studies on the cleavage of Si-C bonds in organosilanes provide insights into the feasibility of such radical processes. figshare.comnih.govresearchgate.netrsc.org While direct experimental evidence for the radical-induced ring-opening of this compound is scarce, analogies can be drawn from the radical-promoted ring-opening of other strained cyclic systems, such as alkylidenecyclopropanes, which have been shown to proceed via a silyl (B83357) radical mechanism. researchgate.net

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool for the detection and characterization of radical intermediates. iaea.orgnih.gov EPR studies on the reactions of stable silylenes with radical sources have confirmed the formation of radical adducts, indicating that silicon-centered species can readily participate in radical reactions. Further EPR investigations, potentially using spin trapping techniques, could provide direct evidence for the radical intermediates involved in the ring-opening of siliranes.

Spectroscopic Characterization Methodologies for Structural and Electronic Elucidation of 2 Ethyl 1,1,2,3,3 Pentamethylsilirane

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic and organometallic compounds. For 2-Ethyl-1,1,2,3,3-pentamethylsilirane, a combination of ¹H, ¹³C, and ²⁹Si NMR experiments would provide a comprehensive picture of its molecular framework.

Proton (¹H) NMR spectroscopy is instrumental in identifying the number of distinct proton environments and their connectivity within a molecule. In the case of this compound, the ¹H NMR spectrum is expected to reveal several key signals corresponding to the different methyl and ethyl groups attached to the silicon and carbon atoms of the silirane ring.

The protons of the methyl groups directly bonded to the silicon atom (Si-CH₃) would likely appear as singlets in a distinct region of the spectrum. The ethyl group attached to the carbon of the silirane ring would exhibit a more complex pattern, typically an upfield triplet for the terminal methyl protons (-CH₂CH ₃) and a downfield quartet for the methylene protons (-CH ₂CH₃), arising from spin-spin coupling. The protons of the methyl groups on the carbon atoms of the silirane ring would also produce their own characteristic signals. The precise chemical shifts of these protons would be influenced by the strained nature of the three-membered ring and the electronegativity of the silicon atom.

Expected ¹H NMR Data for this compound (Based on general principles and data for related organosilicon compounds)

| Proton Environment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration |

|---|---|---|---|

| Si-CH ₃ | Upfield region | Singlet | 6H |

| Ring-C-CH ₃ | Specific to ring environment | Singlet(s) | 9H |

| -CH ₂CH₃ | Downfield relative to -CH₃ | Quartet | 2H |

| -CH₂CH ₃ | Upfield relative to -CH₂ | Triplet | 3H |

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum. This technique is particularly useful for identifying quaternary carbons, which are not observed in ¹H NMR.

The spectrum would be expected to show signals for the carbon atoms of the methyl groups attached to silicon, the carbon atoms of the silirane ring, the methyl groups attached to the ring carbons, and the two carbons of the ethyl group. The chemical shifts of the ring carbons would be of particular interest, as they would reflect the high degree of ring strain. Generally, sp³-hybridized carbons appear in the upfield region of the spectrum oregonstate.edulibretexts.orgscribd.com. The signals can be definitively assigned using techniques such as Distortionless Enhancement by Polarization Transfer (DEPT), which can distinguish between CH₃, CH₂, CH, and quaternary carbons.

Expected ¹³C NMR Data for this compound (Based on general principles and data for related organosilicon compounds)

| Carbon Environment | Expected Chemical Shift (δ, ppm) |

|---|---|

| C -Si (Ring Carbons) | Upfield, influenced by ring strain |

| Si-C H₃ | Upfield region |

| Ring-C-C H₃ | Dependent on ring substitution |

| -C H₂CH₃ | Downfield relative to -CH₃ |

| -CH₂C H₃ | Upfield relative to -CH₂ |

Silicon-29 (²⁹Si) NMR spectroscopy is a powerful tool for directly probing the environment of the silicon atom. The chemical shift of the ²⁹Si nucleus is highly sensitive to its coordination number, the nature of its substituents, and ring strain. For siliranes, the ²⁹Si NMR resonance is characteristically found at a high field (upfield shift) compared to other organosilanes, which is a direct consequence of the strained three-membered ring structure. This upfield shift is a diagnostic feature for the presence of a silirane ring. The precise chemical shift for this compound would provide valuable electronic information about the silicon center.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. The IR spectrum of this compound would be dominated by absorptions corresponding to C-H and Si-C bond stretching and bending vibrations.

Key expected vibrational bands include:

C-H stretching vibrations of the methyl and ethyl groups, typically observed in the 2850-3000 cm⁻¹ region.

C-H bending vibrations for the methyl and methylene groups, which would appear in the 1350-1470 cm⁻¹ region.

Si-C stretching vibrations , which are characteristic of organosilicon compounds and are expected in the fingerprint region of the spectrum. The strained nature of the silirane ring may influence the position of these bands.

Ring deformation modes of the silirane ring itself, which would likely appear at lower frequencies and can be characteristic of the three-membered ring system.

Correlations for organosilicon compounds can aid in the assignment of these bands gelest.com.

Expected IR Absorption Bands for this compound (Based on general principles for organosilicon compounds)

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|

| C-H Stretch (Alkyl) | 2850 - 3000 |

| C-H Bend (Methyl/Methylene) | 1350 - 1470 |

| Si-C Stretch | Fingerprint Region (typically < 1300) |

| Silirane Ring Modes | Lower frequency region |

Advanced Spectroscopic Techniques (e.g., Raman Spectroscopy, Mass Spectrometry)

To gain a more complete picture of the structure and properties of this compound, other advanced spectroscopic techniques are employed.

Raman Spectroscopy: Raman spectroscopy, which measures the inelastic scattering of monochromatic light, is complementary to IR spectroscopy. Vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa. For this compound, the Si-C bonds and the symmetric vibrations of the silirane ring are expected to give rise to distinct Raman signals researchgate.net. The technique can be particularly useful for studying the low-frequency ring modes that are characteristic of strained ring systems researchgate.netdigitalsurf.comnih.govthermofisher.com.

Computational and Theoretical Investigations of 2 Ethyl 1,1,2,3,3 Pentamethylsilirane and Silirane Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules at the atomic level. For siliranes, these methods are crucial for quantifying the effects of ring strain and substitution on their chemical properties.

Ab initio (from first principles) quantum chemistry methods are used to solve the electronic Schrödinger equation without empirical data, providing highly accurate molecular energies. Methods like Gaussian-2 (G2) theory and its variants, such as G2(MP2) and G2(MP2,SVP), are composite procedures designed to yield thermochemical data close to experimental accuracy. researchgate.net They achieve this by combining results from calculations at different levels of theory and with various basis sets.

These methods are particularly useful for mapping energetic landscapes, which involves calculating the energies of various isomers, conformers, and dissociation products. For a substituted silirane like 2-Ethyl-1,1,2,3,3-pentamethylsilirane, these calculations can predict its stability relative to other isomers, such as vinyl silanes or silylenes. The G2(MP2,SVP) method, a more computationally economical variant of G2 theory, makes such calculations feasible for larger molecules by using a smaller basis set (Split-Valence plus Polarization, SVP) for the most demanding computational steps. skku.edu

Table 1: Overview of Ab Initio Composite Methods

| Method | Key Features | Primary Application |

|---|---|---|

| G2 | A composite method approximating QCISD(T) with a large basis set. Aims for high accuracy. | Calculating accurate thermochemical data like heats of formation and atomization energies. researchgate.net |

| G2(MP2) | A more efficient variation of G2 theory that reduces reliance on higher-order Møller-Plesset perturbation theory. | Balancing accuracy and computational cost for thermochemical predictions on medium-sized molecules. |

| G2(MP2,SVP) | A further cost-reduced variant using a smaller Split-Valence Polarization (SVP) basis set for key steps. | Feasible for larger molecules where full G2 or G2(MP2) is too computationally expensive. skku.edursc.org |

Density Functional Theory (DFT) has become a workhorse in computational chemistry for studying the reactivity of molecules. rsc.org Instead of calculating the complex many-electron wavefunction, DFT determines the energy of a molecule from its electron density. This approach offers a favorable balance between accuracy and computational cost, making it ideal for exploring complex reaction mechanisms involving siliranes.

DFT calculations are used to map potential energy surfaces for chemical reactions, identifying the structures and energies of reactants, products, intermediates, and, crucially, transition states. rsc.org For siliranes, this includes modeling reactions such as insertions into sigma bonds, ring-opening reactions, and cycloadditions. By calculating the energy barrier (activation energy) associated with a transition state, researchers can predict reaction rates and determine the most likely mechanistic pathway. rsc.org For instance, DFT studies can elucidate how the ethyl and pentamethyl substituents on the silirane ring influence its reactivity compared to the parent, unsubstituted silirane.

Table 2: Information Derived from DFT Calculations of Reaction Mechanisms

| Parameter | Description | Significance |

|---|---|---|

| Reactant/Product Geometries | Optimized 3D structures of starting materials and final products. | Provides bond lengths, angles, and structural details. |

| Transition State (TS) Structure | The highest energy structure along the reaction coordinate. | Represents the "point of no return" in a reaction; its geometry reveals the nature of the bond-making/breaking process. |

| Activation Energy (Ea) | The energy difference between the transition state and the reactants. | Determines the kinetic feasibility and rate of a reaction. A lower Ea means a faster reaction. rsc.org |

| Reaction Enthalpy (ΔH) | The energy difference between the products and the reactants. | Indicates whether a reaction is exothermic (releases energy) or endothermic (requires energy). |

| Intrinsic Reaction Coordinate (IRC) | A calculation that follows the reaction path downhill from the transition state to confirm it connects the intended reactants and products. | Verifies that a located transition state is correct for the reaction being studied. researchgate.net |

The three-membered ring of silirane is highly strained due to the deviation of its bond angles from the ideal tetrahedral geometry of sp³-hybridized atoms. This ring strain is a major contributor to the high reactivity of siliranes. Computational methods are essential for quantifying this strain energy.

Strain energy is typically calculated not as an absolute value but as the difference in energy between the cyclic molecule and a hypothetical, strain-free reference compound. swarthmore.edu A common method involves using homodesmotic or isodesmic reactions. These are hypothetical reactions where the number and types of bonds on both the reactant and product sides are conserved, which helps to cancel out systematic errors in the calculations.

For a substituted silirane, the strain energy can be influenced by the steric and electronic effects of its substituents. High-level ab initio calculations have been used to estimate the ring strain energies of various small ring compounds. For example, the ring strain of the parent cyclopropane (B1198618) is significantly high, and substituting carbon with other elements like silicon can further alter this value. nih.gov The presence of bulky methyl and ethyl groups in this compound would be expected to introduce additional steric strain, which can be precisely quantified through these computational approaches.

Table 3: Representative Strain Energies of Three-Membered Rings

| Compound | Formula | Calculated Strain Energy (kcal/mol) | Note |

|---|---|---|---|

| Cyclopropane | C₃H₆ | ~28.6 | A foundational value for hydrocarbon ring strain. nih.gov |

| Silacyclopropane (B577268) (Silirane) | SiC₂H₆ | ~40.6 | The silicon-containing analogue exhibits higher strain. nih.gov |

| Oxirane | C₂H₄O | ~27.3 | Similar strain to cyclopropane. |

Note: Values are representative and can vary slightly depending on the computational method used.

Molecular Dynamics Simulations

While quantum chemical calculations focus on the static properties of individual molecules (or a few interacting molecules), Molecular Dynamics (MD) simulations are used to study the physical movement of atoms and molecules over time. youtube.com MD simulations solve Newton's equations of motion for a system of particles, where the forces between particles are described by a "force field." mdpi.com

For a molecule like this compound, MD simulations could be used to study its conformational dynamics, such as the rotation of the ethyl and methyl groups, and its behavior in different solvent environments. On a larger scale, MD is employed to simulate the bulk properties of materials containing silicon, such as siloxane polymers or silane-modified surfaces. nih.govmdpi.com These simulations provide insights into properties like viscosity, diffusion, and the structural organization of molecules in the liquid or solid state. While detailed MD studies specifically on this compound are not prominent in the literature, the methodology is well-established for studying the dynamics of related organosilicon compounds. mdpi.comnih.gov

Analysis of Electronic Structure

Frontier Molecular Orbital (FMO) theory is a powerful concept for explaining chemical reactivity. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. youtube.com

HOMO: The outermost orbital containing electrons. It represents the ability of a molecule to donate electrons (nucleophilicity).

LUMO: The innermost orbital without electrons. It represents the ability of a molecule to accept electrons (electrophilicity).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a critical parameter. A small HOMO-LUMO gap generally indicates high chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO, making the molecule more polarizable and ready to react. researchgate.netirjweb.com

For a strained molecule like this compound, the ring strain significantly affects the energy of its frontier orbitals. The strained Si-C bonds lead to a higher-energy HOMO and a lower-energy LUMO compared to an unstrained analogue. This results in a smaller HOMO-LUMO gap, which is consistent with the high reactivity observed for siliranes. rsc.org Computational analysis can precisely calculate the energies and visualize the shapes of these orbitals, showing that the HOMO is typically associated with the strained Si-C bonds, making this the site of nucleophilic attack, while the LUMO is often an antibonding orbital also centered on the ring, making it susceptible to attack by nucleophiles.

Table 4: Interpreting Frontier Molecular Orbital Data

| Parameter | Definition | Chemical Implication |

|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital. | A higher HOMO energy corresponds to a better electron donor (more nucleophilic). |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital. | A lower LUMO energy corresponds to a better electron acceptor (more electrophilic). |

| HOMO-LUMO Gap (ΔE) | The energy difference: E(LUMO) - E(HOMO). | A smaller gap suggests higher reactivity, lower kinetic stability, and easier electronic excitation. irjweb.com |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed description of the electron density distribution in molecules, translating complex wavefunctions into a familiar Lewis structure language of localized bonds, lone pairs, and antibonds. wikipedia.orgwisc.edu This analysis is particularly insightful for understanding the bonding in strained ring systems like siliranes, including this compound. NBO analysis allows for the investigation of donor-acceptor interactions, which are crucial in determining the stability and reactivity of such molecules. researchgate.net

In the context of silirane systems, NBO analysis typically reveals significant hyperconjugative interactions. These interactions involve the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. For a molecule like this compound, key interactions would involve the σ bonds of the silirane ring and the attached alkyl groups.

Detailed research findings from NBO analyses on related organosilicon compounds highlight the importance of σ → σ* and σ → π* interactions in stabilizing the molecule and influencing its geometry and reactivity. researchgate.nettaylorfrancis.com For instance, the interaction between the σ(C-C) or σ(C-Si) bonding orbitals and the σ*(Si-C) antibonding orbitals within the strained three-membered ring can lead to a delocalization of electron density, which helps to alleviate some of the ring strain.

The NBO analysis of this compound would quantify these interactions in terms of second-order perturbation theory energy, E(2). A higher E(2) value indicates a stronger interaction. The primary donor-acceptor interactions expected would involve the delocalization of electron density from the σ(Si-C) and σ(C-C) bonds of the ring to the antibonding orbitals of the adjacent bonds.

Table 1: Hypothetical Second-Order Perturbation Energies (E(2)) for Key Donor-Acceptor Interactions in this compound

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| σ(C1-C2) | σ(Si-C1) | 3.5 |

| σ(C1-C2) | σ(Si-C2) | 3.2 |

| σ(Si-C1) | σ(C1-C2) | 2.8 |

| σ(Si-C2) | σ(C1-C2) | 2.9 |

| σ(C-H) of Ethyl | σ(Si-C) | 1.5 |

| σ(C-H) of Methyl | σ(Si-C) | 1.2 |

Kinetic Modeling (e.g., RRKM Theory) of Silirane Reactions

Rice-Ramsperger-Kassel-Marcus (RRKM) theory is a statistical theory used to describe the rates of unimolecular reactions in the gas phase. It is particularly well-suited for modeling the decomposition and isomerization reactions of energized molecules, such as siliranes formed from the addition of silylenes to alkenes. researchgate.netreading.ac.uk The theory takes into account the molecule's vibrational frequencies, zero-point energies, and the energy of the transition state to calculate the rate constant as a function of molecular energy and pressure.

In the study of silirane reactions, RRKM modeling is often used in conjunction with experimental techniques like laser flash photolysis and computational quantum chemical calculations. acs.orgacs.org Experimental studies of silylene reactions often show that the formation of siliranes is pressure-dependent, which is a hallmark of a reaction proceeding through a chemically activated intermediate. researchgate.net RRKM theory can be used to model this pressure dependence and extrapolate to the high-pressure limit to obtain the temperature-dependent rate constants. reading.ac.ukacs.org

For a substituted silirane like this compound, unimolecular reactions could include isomerization (e.g., migration of a methyl group) or decomposition pathways (e.g., elimination of an alkene to form a silylene). RRKM calculations would be employed to model the rate of these processes. The necessary inputs for these calculations include the vibrational frequencies of the reactant and the transition state, which are typically obtained from quantum chemical calculations.

The application of RRKM theory allows for the determination of important kinetic and thermodynamic parameters. By fitting the model to experimental pressure-dependent rate data, it is possible to extract information about the well depth of the energized silirane intermediate and the activation energy for its subsequent reactions. researchgate.netresearchgate.net

Table 2: Illustrative RRKM-Derived Parameters for Unimolecular Reactions of a Substituted Silirane

| Reaction Pathway | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) (s⁻¹) | Reaction Enthalpy (ΔH°) (kJ/mol) |

| Isomerization (Methyl Shift) | 150 | 10¹³ | -10 |

| Decomposition to Silylene + Alkene | 210 | 10¹⁵ | 180 |

Advanced Applications of 2 Ethyl 1,1,2,3,3 Pentamethylsilirane in Chemical Synthesis and Catalysis

Precursors for Novel Organosilicon Compounds

2-Ethyl-1,1,2,3,3-pentamethylsilirane serves as a versatile building block for the synthesis of more complex organosilicon structures. The inherent ring strain of the silirane ring drives its reactivity, allowing for controlled ring-opening and rearrangement reactions to form larger, more diverse cyclic systems and highly reactive intermediates.

Synthesis of Silacyclopentanes and Other Ring Systems

The high ring strain of siliranes facilitates their use in ring-expansion reactions to create larger, more stable silacycles. One notable transformation is the synthesis of five-membered rings, such as silacyclopentanes, through two-atom insertion reactions. Aldehydes and ketones can insert into the silicon-carbon bond of the silirane ring, leading to the formation of 1-oxa-2-silacyclopentanes. scilit.com While the specific reactivity of this compound is determined by its substitution pattern, the general mechanism involves the nucleophilic attack of the carbonyl oxygen on the silicon atom, followed by ring opening and subsequent cyclization.

Furthermore, reactions with dienes can proceed via a [2+4] cycloaddition pathway, where the silirane effectively acts as a silylene source, leading to the formation of silacyclopentenes. scilit.com The reactivity and regioselectivity of these ring-opening reactions are influenced by factors such as the nature of the substituents on the silirane ring, the choice of catalyst, and the polarity of the solvent. rsc.org

Table 1: Representative Ring-Expansion Reactions of Siliranes

| Reactant | Product Type | Key Transformation |

|---|---|---|

| Aldehyde/Ketone | 1-Oxa-2-silacyclopentane | Two-atom insertion |

| 1,3-Diene | Silacyclopentene | [2+4] Cycloaddition |

Generation of Silylenes for Further Transformations

One of the most significant applications of siliranes is their role as precursors to silylenes, which are highly reactive divalent silicon species (R₂Si:). rsc.orgresearchgate.net this compound can generate the corresponding silylene, ethyl(methyl)silylene, through thermal or photochemical decomposition. rsc.orgresearchgate.netepa.gov This process involves the extrusion of the silylene moiety, leaving behind an alkene.

The generated silylenes are transient species that can be trapped by various reagents to form new organosilicon compounds. rsc.org For instance, they readily insert into silicon-hydrogen or silicon-alkoxy bonds. epa.gov This reactivity is harnessed in catalyst-free curing of silicones, where multifunctional siliranes thermally decompose to generate silylenes that act as crosslinkers for standard industrial silicones. rsc.org This method avoids the use of traditional platinum or tin catalysts, leading to cleaner, extractable-free elastomers. rsc.org

Table 2: Methods for Silylene Generation from Siliranes

| Method | Description | Application |

|---|---|---|

| Thermolysis | Heating the silirane to induce decomposition and silylene extrusion. | Metal-free curing of silicones. rsc.org |

| Photolysis | Using UV irradiation to cleave the silirane ring and release a silylene. epa.gov | Synthesis of novel organosilanes via insertion reactions. epa.gov |

Formation of Siloles via Reaction with Alkynes

Siliranes are effective reagents for the synthesis of siloles (silacyclopentadienes), which are valuable in materials science for their unique electronic and optical properties. The reaction of a silirane with an alkyne, often catalyzed by a transition metal complex such as palladium, facilitates the transfer of a silylene unit to the alkyne. acs.org

This process can proceed through a catalytic cycle involving a palladasilacyclobutene intermediate. acs.orgresearchgate.net The reaction of the silirane with the palladium catalyst leads to the formation of a silirene (B14465999) (a three-membered ring containing a silicon atom and a carbon-carbon double bond). acs.org In the presence of a terminal alkyne, this silirene intermediate can undergo further reaction to produce a trisubstituted silole. acs.org The choice of substituents on the silirane and the alkyne, as well as the specific palladium catalyst used, influences the efficiency and outcome of the reaction, making it a versatile method for constructing substituted siloles. acs.org

Role in Catalysis

Beyond serving as a stoichiometric reagent, this compound and its derivatives play crucial roles in catalytic processes. This can involve the silirane itself acting as a ligand precursor or participating directly as an intermediate within a catalytic cycle.

As Ligands in Transition Metal Complexes

While the silirane molecule itself is not typically a direct ligand, the silylenes generated from it are highly effective ligands for transition metals. rsc.orgrsc.orgresearchgate.net Silylenes possess strong σ-donor characteristics, which allow them to stabilize transition metals in low valent states. rsc.orgrsc.org The thermal or photochemical decomposition of this compound in the presence of a suitable metal precursor can lead to the in situ formation of a silylene-metal complex.

These transition metal silylene complexes have shown significant catalytic activity in a range of transformations, including hydrosilylation, hydroboration, and hydrogenation reactions. rsc.orgrsc.orgresearchgate.net The electronic properties of the silylene ligand, governed by its substituents (in this case, ethyl and methyl groups), can be tuned to modulate the reactivity and selectivity of the metal catalyst. rsc.org The ability of this compound to serve as a clean and accessible source of silylenes makes it a valuable precursor for the development of novel transition metal catalysts. rsc.orgrsc.org

As Catalytic Intermediates in Silylation Reactions

Silylation is a fundamental process in organic synthesis involving the introduction of a silyl (B83357) group into a molecule. wikipedia.org Siliranes can function as key catalytic intermediates in certain metal-mediated silylation reactions. acs.org In palladium-catalyzed silylene transfer reactions, the silirane is not merely a precursor but an active participant in the catalytic cycle. acs.org

For example, in the synthesis of silirenes from alkynes, the palladium catalyst facilitates the transfer of a silylene from the silirane to the alkyne substrate. acs.org This represents a catalytic silylation process where the silirane is regenerated or consumed as part of a cycle that builds more complex silicon-containing molecules. The involvement of such strained ring intermediates is a key feature of metal-catalyzed reactions that redistribute silicon-carbon and silicon-silicon bonds. acs.org This role highlights the potential for designing novel catalytic cycles for silylation that leverage the unique reactivity of strained silacycles like this compound.

As Crosslinkers and Curing Agents in Polymer Science

Substituted siliranes, such as this compound, represent a novel class of crosslinking and curing agents for polymers, particularly for silicones. researchgate.net The high ring strain of the silacyclopropane (B577268) ring makes these molecules highly reactive, enabling them to facilitate the formation of polymer networks without the need for traditional catalysts. research-in-bavaria.de

The crosslinking process can proceed through two primary pathways:

Thermal Decomposition to Silylenes: Upon heating, this compound can undergo thermal decomposition to generate a highly reactive silylene species. This silylene can then insert into various bonds present in the polymer chains, such as Si-H, Si-O, or C-H bonds, leading to the formation of covalent crosslinks. rsc.org

Direct Ring-Opening: The strained silirane ring can be directly opened by nucleophilic functional groups present on the polymer chains, such as hydroxyl (silanol) groups in silicones. This reaction forms a stable covalent bond and incorporates the silirane structure into the polymer network. rsc.org

The use of siliranes as curing agents offers several advantages over conventional methods, including the elimination of metal catalysts, which can be a source of contamination in the final product. researchgate.net The properties of the resulting crosslinked materials can be tailored by controlling the concentration of the silirane crosslinker and the curing conditions.

Table 1: Representative Curing Conditions and Resulting Polymer Properties

| Polymer System | Curing Agent Concentration (wt%) | Curing Temperature (°C) | Curing Time (h) | Crosslink Density (mol/cm³) | Tensile Strength (MPa) |

| Hydroxy-terminated Polydimethylsiloxane | 5 | 150 | 2 | 1.5 x 10⁻⁴ | 5.2 |

| Vinyl-functionalized Silicone | 7 | 140 | 3 | 2.1 x 10⁻⁴ | 6.8 |

| Polyol | 10 | 160 | 1.5 | 3.5 x 10⁻⁴ | 8.1 |

Disclaimer: The data presented in this table are representative examples based on studies of similarly substituted siliranes and are intended for illustrative purposes. Actual values for this compound may vary.

In Metal-Free Catalytic Systems

A significant advantage of using this compound and related compounds is the ability to create metal-free catalytic systems for polymer curing. rsc.org Traditional silicone curing often relies on precious metal catalysts like platinum or tin compounds, which can be costly and leave residual metal traces in the final product. research-in-bavaria.dechemeurope.com These residues can be problematic in applications requiring high purity, such as in the medical and electronics industries. chemeurope.com

The reactivity of the silirane ring is harnessed to initiate crosslinking without the need for an external catalyst. dtu.dk This "catalyst-free" approach is driven by the inherent strain energy of the three-membered ring. research-in-bavaria.de The thermal or photochemical activation of the silirane is sufficient to initiate the curing process, leading to the formation of clean, extractable-free elastomers. rsc.org This method aligns with the principles of green chemistry by avoiding the use of heavy metal catalysts. rsc.org

Stereoselective Organic Synthesis

The rigid, strained structure of siliranes like this compound makes them valuable reagents in stereoselective organic synthesis. The reactions involving the opening of the silacyclopropane ring can proceed with a high degree of stereocontrol. acs.orgscispace.com

Diastereoselective Transformations

Reactions involving the insertion of unsaturated molecules into one of the silicon-carbon bonds of the silirane ring can exhibit high diastereoselectivity. acs.org For instance, the reaction of a chiral, non-racemic silirane with an aldehyde or ketone can lead to the formation of an oxasilacyclopentane with a high degree of stereocontrol at the newly formed stereocenters. The stereochemical outcome of these reactions is influenced by the substituents on both the silirane and the carbonyl compound. acs.orgscispace.com

The choice of catalyst can also play a crucial role in directing the stereoselectivity of these transformations. Lewis acids are often employed to activate the carbonyl group towards nucleophilic attack by the silirane. acs.org

Table 2: Diastereoselective Ring-Opening Reactions of a Substituted Silirane

| Carbonyl Compound | Catalyst | Diastereomeric Ratio (d.r.) |

| Benzaldehyde | ZnCl₂ | 95:5 |

| Acetophenone | TiCl₄ | 92:8 |

| Cyclohexanone | BF₃·OEt₂ | 98:2 |

Disclaimer: The data in this table are illustrative of the diastereoselectivity achievable with substituted siliranes in reactions with carbonyl compounds and are not specific to this compound.

Kinetic Resolution Strategies

Chiral, non-racemic siliranes can potentially be used in kinetic resolution strategies to separate enantiomers of a racemic mixture. In such a scenario, one enantiomer of the racemate would react preferentially with the chiral silirane, leading to the enrichment of the unreacted enantiomer. While specific examples involving this compound are not extensively documented, the principles of kinetic resolution using chiral organosilicon compounds are well-established. nih.gov

The success of a kinetic resolution depends on a significant difference in the reaction rates of the two enantiomers with the chiral resolving agent. The highly organized transition states involved in the ring-opening reactions of siliranes could provide the necessary steric and electronic differentiation for effective kinetic resolution.

Polymerization Processes Involving Silirane Derivatives

The high ring strain of siliranes makes them not only effective crosslinkers but also potential initiators for polymerization processes, particularly for ring-opening polymerization (ROP).

Ring-Opening Polymerization Initiated by Siliranes

Siliranes such as this compound can act as initiators for the ring-opening polymerization of cyclic monomers like lactones, lactides, and cyclosiloxanes. The initiation step involves the attack of the monomer on the strained silirane ring, leading to its opening and the formation of a reactive species that can propagate the polymerization.

The mechanism of initiation can be either cationic or anionic, depending on the nature of the monomer and the reaction conditions. The high reactivity of the silirane allows for polymerization to occur under relatively mild conditions. This method of initiation offers a route to novel polymer architectures and block copolymers.

Table 3: Polymerization of ε-Caprolactone Initiated by a Substituted Silirane

| Monomer/Initiator Ratio | Temperature (°C) | Polymerization Time (h) | Conversion (%) | Molecular Weight (Mₙ, g/mol ) | Polydispersity Index (PDI) |

| 100:1 | 80 | 12 | 85 | 11,500 | 1.3 |

| 200:1 | 80 | 24 | 92 | 22,800 | 1.4 |

| 500:1 | 100 | 18 | 95 | 55,200 | 1.5 |

Disclaimer: This table provides representative data for the ring-opening polymerization of ε-caprolactone initiated by a strained-ring silicon compound. The values are for illustrative purposes and may not directly correspond to results with this compound.

Future Research Directions and Emerging Trends in Silirane Chemistry

Exploration of New Synthetic Pathways for Complex Silirane Architectures

The synthesis of siliranes has traditionally relied on methods such as the [2+1] addition of silylenes to olefins and lithium-induced dehalogenation of dihalosilanes in the presence of alkenes. researchgate.netresearchgate.net However, the inherent instability and high ring strain of siliranes present significant synthetic challenges, particularly for complex, sterically hindered, or functionally diverse architectures like 2-Ethyl-1,1,2,3,3-pentamethylsilirane. researchgate.net

Future research will focus on developing milder and more functional-group-tolerant synthetic methodologies. A promising approach is the advancement of silylene transfer reactions, which can proceed under catalytic and less harsh conditions. researchgate.net The development of novel silylene precursors that decompose under specific, controlled conditions will be crucial. Furthermore, exploring electrochemical methods could provide a powerful tool for initiating new chemical transformations for silirane synthesis under mild conditions. researchgate.net The goal is to create a synthetic toolbox that allows for the precise and predictable construction of complex siliranes with tailored electronic and steric properties for specific applications.

Development of Highly Selective and Efficient Catalytic Systems

While some silirane applications, such as the thermal generation of silylenes for catalyst-free curing of silicones, are advantageous, the development of catalytic systems is essential for unlocking the full synthetic potential of these molecules. rsc.orgresearchgate.net Currently, metal salts like silver triflate have been shown to catalyze the transfer of silylene fragments, but the field is wide open for new discoveries. researchgate.net

Future efforts will be directed toward designing catalysts that can control the stereoselectivity and regioselectivity of silirane-forming reactions and their subsequent transformations. A key area of interest is the development of transition-metal catalysts that can mediate novel ring-opening and ring-expansion reactions, allowing siliranes to be used as building blocks for larger, more complex organosilicon compounds. Moreover, the burgeoning field of biocatalysis, or chemoenzymatic catalysis, presents an intriguing, albeit unexplored, avenue for silirane chemistry, potentially offering highly selective transformations under environmentally benign conditions. youtube.com The development of such systems could pave the way for sustainable and efficient chemical processes. youtube.comtum.de

Integration of Silirane Chemistry with Flow Chemistry and Sustainable Methodologies

The principles of green chemistry are becoming increasingly important in chemical synthesis. rsc.org Silirane chemistry is already contributing to this trend through its use in metal-free curing processes for silicones, which avoids the use of toxic tin or non-recoverable platinum catalysts. rsc.orgresearchgate.net

A significant future trend will be the integration of silirane synthesis and reactivity with flow chemistry technologies. amt.uksyrris.com Flow chemistry, which involves performing reactions in continuous-flow reactors, offers numerous advantages, including enhanced safety, improved heat and mass transfer, faster reaction times, and easier scalability. amt.uksyrris.com For highly reactive or unstable compounds like siliranes, flow reactors provide precise control over reaction parameters, minimizing the formation of byproducts and allowing for the safe handling of transient intermediates. syrris.com This integration could enable the on-demand production of complex siliranes and their immediate use in subsequent synthetic steps, aligning with the goals of process intensification and sustainable manufacturing. amt.ukthalesnano.com

Advanced Theoretical Modeling for Predictive Reactivity and Design

Computational chemistry is a powerful tool for understanding and predicting the behavior of reactive molecules. In the realm of organosilicon chemistry, theoretical methods such as Density Functional Theory (DFT) and high-level ab initio calculations (e.g., G2, G3) are already being used to investigate reaction mechanisms, potential energy surfaces, and the electronic structure of silylenes and related compounds. researchgate.nettum.deresearchgate.net

For complex molecules like this compound, advanced theoretical modeling will be indispensable. Future research will leverage machine learning and artificial intelligence to develop predictive models for silirane reactivity based on their substitution patterns. These models could accelerate the discovery of new reactions and catalysts by allowing for in silico screening of vast chemical spaces. Furthermore, computational studies will provide crucial insights into the thermodynamics and kinetics of silirane ring-opening and silylene extrusion, guiding the design of molecules with specific thermal stabilities and reactivity profiles for applications ranging from materials science to small molecule activation. tum.denih.gov

Discovery of Novel Applications Beyond Current Scope

The primary application of siliranes has been as thermal precursors to silylenes, particularly for the crosslinking of silicones. rsc.org However, the unique structure and reactivity of the silirane ring suggest a much broader potential.

Future research is expected to uncover novel applications in several key areas:

Materials Science: The ability to generate silylenes under controlled conditions could be harnessed to create novel silicon-containing polymers and materials. There is potential for using functionalized organosilicon molecules to build porous 3D frameworks for applications such as hydrogen storage or carbon dioxide capture. youtube.com

Small Molecule Activation: Highly reactive silylenes generated from siliranes have shown potential for the activation of inert small molecules like H₂, a critical step in developing new catalytic cycles. tum.de

Medicinal Chemistry: The incorporation of silicon into pharmaceutically active molecules is a growing strategy to enhance properties like lipophilicity, metabolic stability, and cell permeability. umn.edu Siliranes could serve as novel synthons for introducing silicon moieties into drug candidates, potentially leading to new therapeutic agents with improved efficacy and reduced side effects. umn.edu

Electronics and Photonics: The precise deposition of silicon-containing materials is fundamental to the semiconductor industry. Siliranes could be explored as precursors for chemical vapor deposition (CVD) or atomic layer deposition (ALD) to create thin silicon-based films with unique properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.